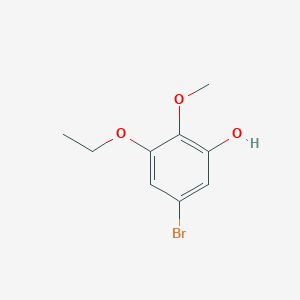![molecular formula C13H10BrFOZn B14879060 4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3’-Fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
4-[(3’-Fluorophenoxy)methyl]bromobenzene+Zn→4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the zinc insertion process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium complexes are often used as catalysts in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organozinc compounds.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving 4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules and studying biological pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Trifluoromethyl)phenyl)zinc bromide: Another organozinc reagent with a trifluoromethyl group, used in similar coupling reactions.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: A related compound with a morpholino group, offering different reactivity and selectivity.
Uniqueness
4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C13H10BrFOZn |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FOESLZSNVTUESO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)F)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
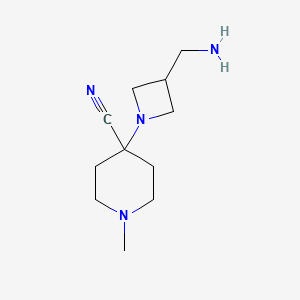
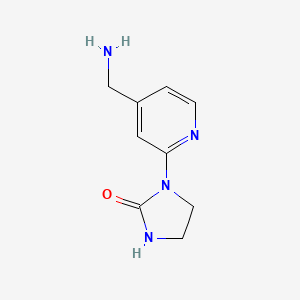
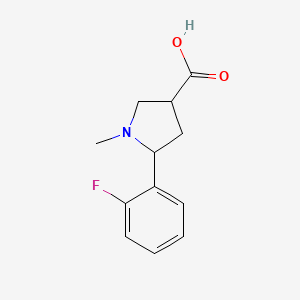
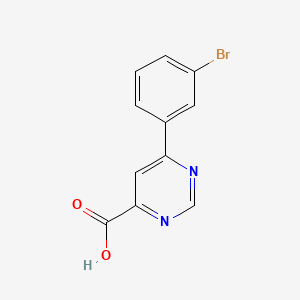
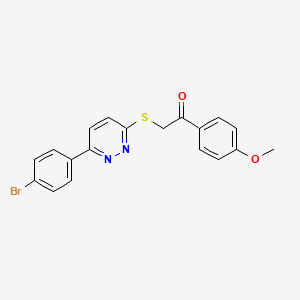
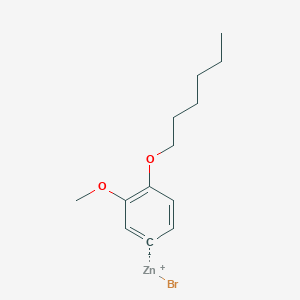

![3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14879024.png)
![8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14879026.png)
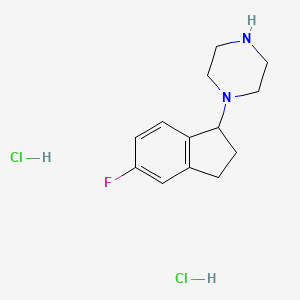
![3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14879038.png)
![4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14879046.png)
